molecular formula C14H10F3N5O2 B2533468 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide CAS No. 1903249-08-0

2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide

Cat. No. B2533468
CAS RN: 1903249-08-0
M. Wt: 337.262
InChI Key: VXBGJWUCINFYJB-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide” is a novel series of beta-amino amides incorporating fused heterocycles . It is a potent, orally active DPP-IV inhibitor (IC (50) = 18 nM) with excellent selectivity over other proline-selective peptidases .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The method comprises adding ethanol and hydrazine hydrate; dropwisely adding 2-chloropyrazine; regulating the pH value to 6; and removing impurities to obtain 2 . Further steps involve adding chlorobenzene and trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring fused with a pyrazine ring . The ®β-amino group forms four hydrogen bonding interactions with the side chains of a tyrosine (Tyr662) and two glutamate residues (Glu205 and Glu206) .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include dehydration and cyclization reactions . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 191.9–197.3 °C . Its 1 H-NMR (CDCl 3, 400 MHz) δ: 2.41 (d, 3H, J = 10.8 Hz), 4.08 (t, 2H, J = 7.6 Hz), 4.29 (t, 2H, J = 6.8 Hz), 5.04 (s, 2H), 7.05–8.10 (m, 5H) .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A number of studies have focused on the synthesis and chemical properties of triazolopyridines and dihydropyridine derivatives, which share structural similarities with the compound . For example, research by Huntsman and Balsells (2005) explored a general synthesis method for [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, highlighting a versatile approach to accessing triazole substituted at various positions on the pyridine ring under mild conditions (Huntsman & Balsells, 2005). Similarly, Zheng et al. (2014) demonstrated a metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through an innovative intramolecular oxidative N-N bond formation technique, providing a rapid and efficient route to these skeletons (Zheng et al., 2014).

Chemical Properties and Applications

The photophysical properties of related compounds, such as 3-aminopyridin-2(1H)-ones, have been extensively studied, revealing significant insights into the relationship between their structure and photophysical behaviors. A study by Shatsauskas et al. (2019) on the synthesis and photophysical properties of these compounds identified them as effective phosphors, offering potential applications in material science (Shatsauskas et al., 2019).

Moreover, the versatility of dihydropyridine frameworks for constructing a wide range of heterocyclic compounds was demonstrated by Okawa et al. (1997), who reported on the unexpected formation of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives via a novel sequential aza-Wittig/cycloaddition/ring-transformation mechanism (Okawa et al., 1997).

Mechanism of Action

: Using ChEMBL for target identification and prioritisation

Safety and Hazards

A case study on Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines was performed . The content of nitroso impurity must be controlled by using suitable techniques .

Future Directions

The compound has shown potential for the treatment of type 2 diabetes . Future research could focus on further optimizing the synthesis process and exploring its potential in other therapeutic areas.

properties

IUPAC Name

2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c15-14(16,17)9-2-4-22-10(6-9)20-21-11(22)7-19-13(24)8-1-3-18-12(23)5-8/h1-6H,7H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBGJWUCINFYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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